![molecular formula C14H12N2O4 B2607445 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxamide CAS No. 320420-28-8](/img/structure/B2607445.png)
3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxamide
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Overview
Description
The compound “3-(benzoylamino)-L-Alanine” is a small molecule that belongs to the class of organic compounds known as L-alpha-amino acids . These are alpha amino acids which have the L-configuration of the alpha-carbon atom .
Synthesis Analysis
While specific synthesis information for “3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxamide” was not found, similar compounds such as isoxazole derivatives have been synthesized via one-pot multicomponent reactions .Chemical Reactions Analysis
The chemical reactions of a compound can be analyzed using various techniques. For instance, the movement of Na+ in certain reactions can trigger the activation of Na+ co-transporters .Physical And Chemical Properties Analysis
Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points . Chemical properties describe the characteristic ability of a substance to react to form new substances .Scientific Research Applications
- Benzoylaminopyranone has demonstrated promising anticancer potential. Researchers have investigated its effects on cancer cell lines, revealing inhibition of cell proliferation and induction of apoptosis. Further studies explore its mechanism of action and potential as a chemotherapeutic agent .
- Benzoylaminopyranone exhibits antimicrobial activity against bacteria, fungi, and viruses. It has been studied for its ability to inhibit bacterial growth and biofilm formation. Researchers are exploring its use in wound healing, oral hygiene, and food preservation .
- PDT is a non-invasive cancer treatment that involves light activation of a photosensitizer. Benzoylaminopyranone can serve as a photosensitizer due to its absorption in the visible light range. Researchers investigate its potential for targeted cancer therapy .
- Benzoylaminopyranone derivatives exhibit strong fluorescence properties. Scientists have developed fluorescent probes based on this compound for cellular imaging, drug delivery, and tracking biological processes .
- Benzoylaminopyranone can form stable complexes with transition metals. These complexes have applications in catalysis, sensing, and material science. Researchers explore their coordination chemistry and potential industrial uses .
- Benzoylaminopyranone serves as a versatile building block in organic synthesis. Medicinal chemists utilize it to create novel compounds with diverse pharmacological activities. Its scaffold can be modified to target specific biological pathways .
Anticancer Activity
Antimicrobial Properties
Photodynamic Therapy (PDT)
Fluorescent Probes and Imaging Agents
Metal Complexes and Coordination Chemistry
Organic Synthesis and Medicinal Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-benzamido-2-methyl-6-oxopyran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-8-10(12(15)17)7-11(14(19)20-8)16-13(18)9-5-3-2-4-6-9/h2-7H,1H3,(H2,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLLZFUNUCRNBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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